1-deoxy-D-xylulose 5-phosphate
Overview
Description
Mechanism of Action
Target of Action
1-Deoxy-D-xylulose 5-phosphate (DXP) primarily targets the enzyme this compound synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants . The proteins that DXP targets also include this compound reductoisomerase and pyridoxine 5’-phosphate synthase .
Mode of Action
DXP synthase catalyzes the decarboxylative condensation of pyruvate and d-glyceraldehyde 3-phosphate to produce DXP . The main difference found in the active site of DXPS structures is a highly coordinated water, showing a new mechanism for the enamine-intermediate stabilization . A “fork-like” motif could be identified in the enamine structure, using a different residue for the interaction with the cofactor, potentially leading to a decrease in the stability of the intermediate .
Biochemical Pathways
DXP is an intermediate in the non-mevalonate pathway, also known as the MEP pathway . This pathway is responsible for the biosynthesis of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . The MEP pathway is used for the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants .
Result of Action
The action of DXP leads to the production of terpenoids via the MEP pathway . Terpenoids play essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense . They also mediate several other biological processes, such as resistance to various biotic and abiotic stresses, volatile emission for attracting pollinators in reproductive processes, and intracellular signal transduction .
Action Environment
The action of DXP and its efficacy can be influenced by various environmental factors. For example, in plants, the expression and regulation of DXS, the enzyme that DXP targets, can be affected by factors such as light, temperature, and nutrient availability . .
Biochemical Analysis
Biochemical Properties
1-Deoxy-D-xylulose 5-phosphate is synthesized by the enzyme 1-Deoxy-D-xylulose-5-phosphate synthase (DXS), which is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .
Cellular Effects
This compound influences various cellular processes. It plays essential roles in many physiological processes, such as photosynthesis, phytohormone regulation, adversity resistance, and pathogen defense .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DXS enzyme. This interaction is crucial for the initiation of the MEP pathway, leading to the biosynthesis of terpenoids .
Metabolic Pathways
This compound is involved in the MEP pathway for terpenoids biosynthesis. It interacts with the DXS enzyme, which is a key player in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-xylulose 5-phosphate is synthesized through the decarboxylative condensation of pyruvate and D-glyceraldehyde 3-phosphate. This reaction is catalyzed by the enzyme this compound synthase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5, with the presence of thiamine pyrophosphate as a cofactor .
Industrial Production Methods: Industrial production of this compound often involves recombinant DNA technology to overexpress the enzyme this compound synthase in microbial hosts such as Escherichia coli. This method allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Deoxy-D-xylulose 5-phosphate undergoes several types of chemical reactions, including:
Isomerization: Conversion to 2-C-methyl-D-erythritol 4-phosphate by the enzyme this compound reductoisomerase.
Phosphorylation: Further phosphorylation to form intermediates in the isoprenoid biosynthesis pathway.
Common Reagents and Conditions:
Isomerization: Requires the enzyme this compound reductoisomerase and NADPH as a reducing agent.
Phosphorylation: Involves ATP as a phosphate donor and specific kinases.
Major Products:
2-C-methyl-D-erythritol 4-phosphate: An intermediate in the isoprenoid biosynthesis pathway.
Isopentenyl pyrophosphate and dimethylallyl pyrophosphate: End products of the non-mevalonate pathway.
Scientific Research Applications
1-Deoxy-D-xylulose 5-phosphate has several scientific research applications:
Comparison with Similar Compounds
2-C-methyl-D-erythritol 4-phosphate: An intermediate in the same pathway.
Isopentenyl pyrophosphate: A common precursor for isoprenoid biosynthesis.
Dimethylallyl pyrophosphate: Another precursor for isoprenoid biosynthesis.
Uniqueness: 1-Deoxy-D-xylulose 5-phosphate is unique due to its role as the initial substrate in the non-mevalonate pathway, which is distinct from the mevalonate pathway found in animals and fungi . This makes it a valuable target for developing selective inhibitors that can act as antibiotics or antimalarials without affecting human cells .
Properties
IUPAC Name |
[(2R,3S)-2,3-dihydroxy-4-oxopentyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P/c1-3(6)5(8)4(7)2-12-13(9,10)11/h4-5,7-8H,2H2,1H3,(H2,9,10,11)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPADPZSRRUGHI-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940547 | |
Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Deoxy-D-xylulose 5-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
190079-18-6 | |
Record name | 1-Deoxy-D-xylulose 5-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190079-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Deoxy-D-xylulose 5-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190079186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-D-xylulose 5-phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Deoxy-5-O-phosphonopent-2-ulose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-DEOXY-D-XYLULOSE 5-PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C288B3TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Deoxy-D-xylulose 5-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001213 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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